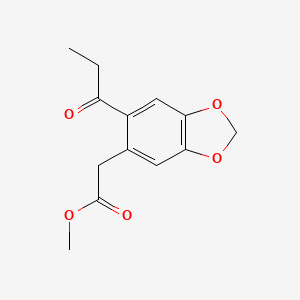
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate is a chemical compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a propanoyl group and an acetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:
Starting Material: 6-propanoyl-2H-1,3-benzodioxol-5-yl carboxylic acid.
Reagent: Methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Conditions: Reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propanoyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of 6-propanoyl-2H-1,3-benzodioxol-5-yl carboxylic acid.
Reduction: Formation of 6-(1-hydroxypropan-2-yl)-2H-1,3-benzodioxol-5-yl acetate.
Substitution: Formation of various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Medicine: Investigated for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) analog.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit the cyclooxygenase (COX) enzymes, similar to other NSAIDs, thereby reducing the production of prostaglandins which are mediators of inflammation and pain. The benzodioxole ring structure allows for interactions with various biological pathways, contributing to its diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (6-bromo-1,3-benzodioxol-5-yl)acetate: Similar structure but with a bromine atom instead of a propanoyl group.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Contains an aldehyde group instead of an acetate moiety.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains an amine group and is used in different applications.
Uniqueness
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propanoyl group and acetate moiety make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Número CAS |
87722-78-9 |
|---|---|
Fórmula molecular |
C13H14O5 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
methyl 2-(6-propanoyl-1,3-benzodioxol-5-yl)acetate |
InChI |
InChI=1S/C13H14O5/c1-3-10(14)9-6-12-11(17-7-18-12)4-8(9)5-13(15)16-2/h4,6H,3,5,7H2,1-2H3 |
Clave InChI |
UUTUQTDBZRAEIP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC2=C(C=C1CC(=O)OC)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


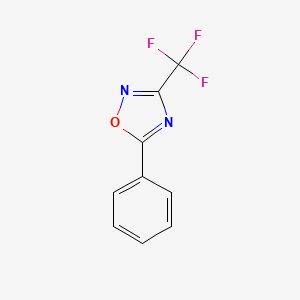
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)
![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)

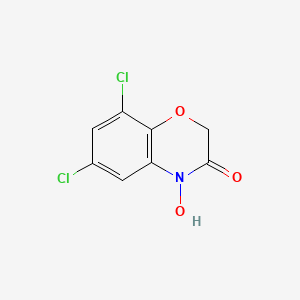
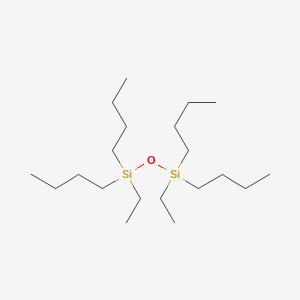
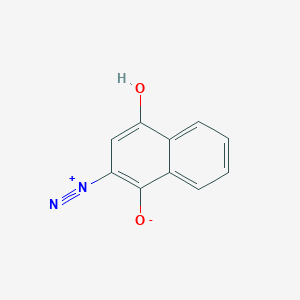
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
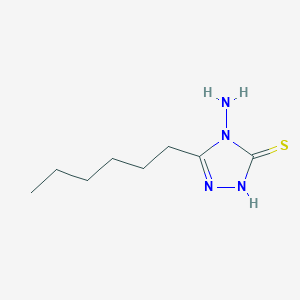
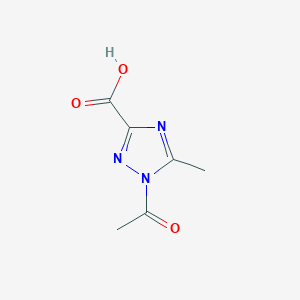
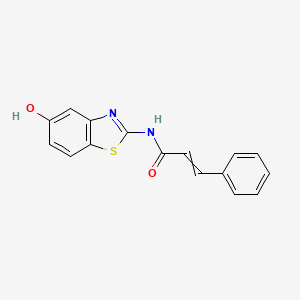
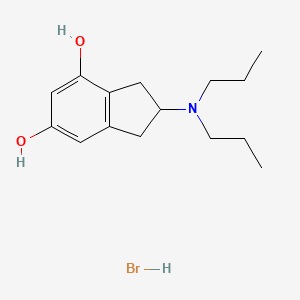
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
